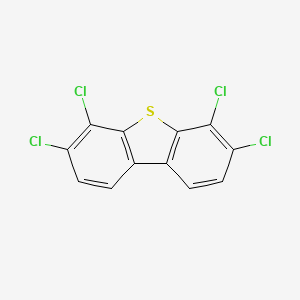
3,4,6,7-Tetrachlorodibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are characterized by the presence of chlorine atoms and a sulfur atom within a dibenzothiophene framework. They are considered to be persistent organic pollutants with potential ecological and health risks due to their stability and lipophilicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6,7-Tetrachlorodibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less chlorinated dibenzothiophenes.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,6,7-Tetrachlorodibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzothiophenes in various chemical reactions.
Biology: Investigated for its potential toxicological effects on living organisms.
Medicine: Studied for its potential role in disrupting endocrine functions.
Industry: Used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,4,6,7-Tetrachlorodibenzothiophene involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the deregulation of gene expression, leading to toxic effects such as oxidative stress and disruption of endocrine functions .
Vergleich Mit ähnlichen Verbindungen
3,4,6,7-Tetrachlorodibenzothiophene is similar to other polychlorinated dibenzothiophenes and polychlorinated dibenzo-p-dioxins. its unique structure, with chlorine atoms at the 3, 4, 6, and 7 positions, gives it distinct chemical and biological properties. Similar compounds include:
- 2,3,7,8-Tetrachlorodibenzothiophene
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzofuran
Eigenschaften
CAS-Nummer |
133513-18-5 |
|---|---|
Molekularformel |
C12H4Cl4S |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
3,4,6,7-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H |
InChI-Schlüssel |
LPMBNIAZMVFJKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C3=C(S2)C(=C(C=C3)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
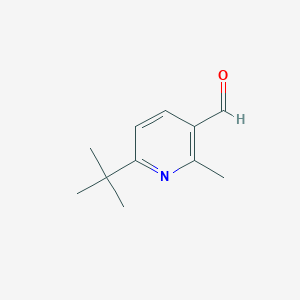
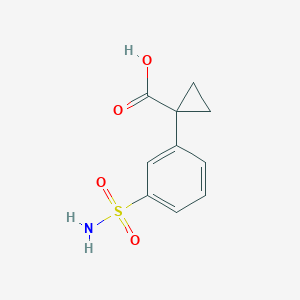
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
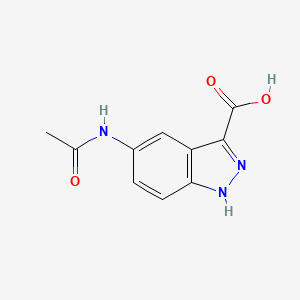
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)
![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
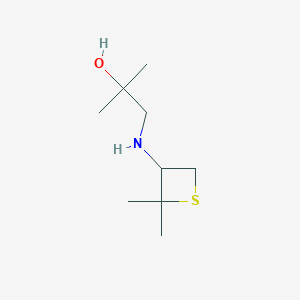
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)

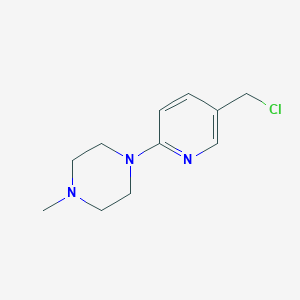

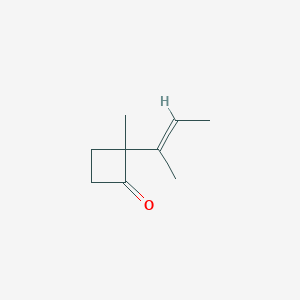
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
